molecular formula C16H25NO6 B4042955 4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4042955
M. Wt: 327.37 g/mol
InChI Key: ZRHMSLDTIQRABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine; oxalic acid is a complex organic compound that combines the properties of an amine and an ether

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2-methoxy-4-methylphenol with N,N-dimethylbutan-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Mechanism of Action

The mechanism of action of 4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the amine functionality.

    N,N-Dimethylbutan-1-amine: Contains the amine group but lacks the phenoxy moiety.

Uniqueness

4-(2-Methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine is unique due to its combination of ether and amine functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-12-7-8-13(14(11-12)16-4)17-10-6-5-9-15(2)3;3-1(4)2(5)6/h7-8,11H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHMSLDTIQRABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 5
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(2-methoxy-4-methylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

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